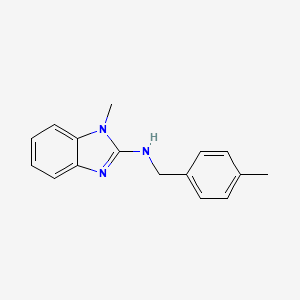![molecular formula C10H10BrClN2O3 B2556378 Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate CAS No. 2305179-97-7](/img/structure/B2556378.png)
Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate is a chemical compound that has gained significant attention in the field of scientific research. It is commonly used in the synthesis of various drugs and has shown promising results in several studies.
Mécanisme D'action
The mechanism of action of Methyl (Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate is not well understood. However, it is believed to work by inhibiting certain enzymes or proteins that are essential for the survival of disease-causing organisms. It may also work by interfering with the DNA replication process in cancer cells.
Effets Biochimiques Et Physiologiques
Methyl (Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate has been shown to exhibit several biochemical and physiological effects. It has been reported to exhibit potent antimalarial, antiviral, and anticancer activity. It has also been shown to exhibit anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl (Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate in lab experiments is its potent activity against various diseases. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of using Methyl (Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate is its potential toxicity. It may also exhibit off-target effects, which may affect the results of experiments.
Orientations Futures
There are several future directions for the research of Methyl (Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate. One direction is to investigate its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a drug delivery system for other drugs. Additionally, more studies are needed to investigate its toxicity and potential side effects.
Méthodes De Synthèse
The synthesis of Methyl (Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate involves several steps. The first step is the preparation of 5-bromo-6-chloropyridine-2-carboxylic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with (R)-2-amino-1-propanol to produce the final product, Methyl (Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate.
Applications De Recherche Scientifique
Methyl (Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate has been extensively used in scientific research, particularly in the field of medicinal chemistry. It is commonly used in the synthesis of various drugs, including antimalarials, antivirals, and anticancer agents. Several studies have shown that Methyl (Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate exhibits potent activity against various diseases.
Propriétés
IUPAC Name |
methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN2O3/c1-5(10(16)17-2)13-9(15)7-4-3-6(11)8(12)14-7/h3-5H,1-2H3,(H,13,15)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWQJEUVVXBSFT-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C1=NC(=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)NC(=O)C1=NC(=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2R)-2-[(5-bromo-6-chloropyridin-2-yl)formamido]propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid](/img/structure/B2556298.png)
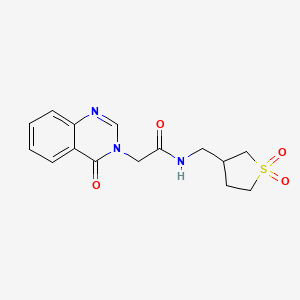
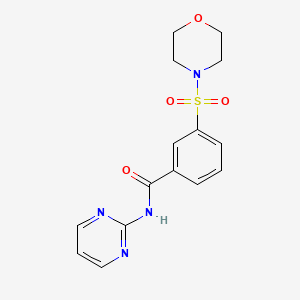
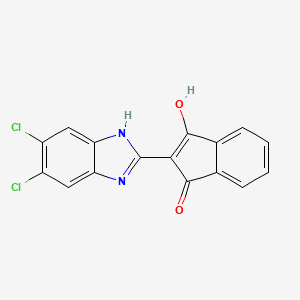
![2-(3,4-dimethylphenyl)-3-(methylthio)-N-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2556307.png)
![3-Cyclopropyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2556308.png)
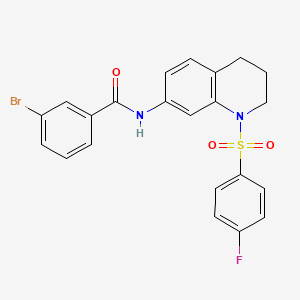
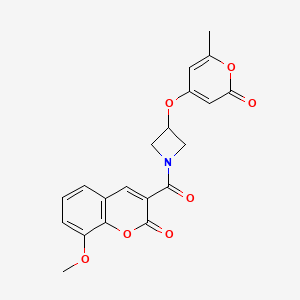
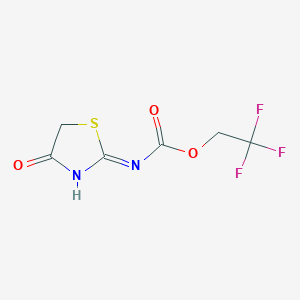
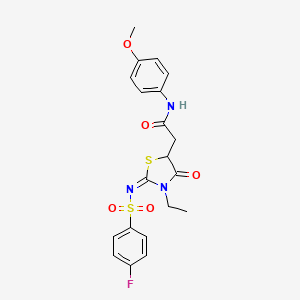
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide](/img/structure/B2556315.png)
![2-(5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2556317.png)
